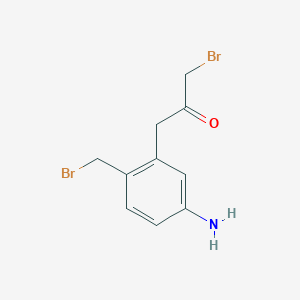
1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is a useful research compound. Its molecular formula is C10H11Br2NO and its molecular weight is 321.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, including an amino group and bromomethyl substituents. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H12Br2N2O, with a molecular weight of approximately 325.04 g/mol. The presence of bromine and amino groups suggests potential reactivity in biological systems, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and protein interactions. Its unique functional groups facilitate interactions with biomolecules, potentially modulating their activity.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
| Protein Binding | Interacts with proteins, possibly altering their function. |
| Anticancer Potential | Investigated for effects on cancer cell lines in vitro. |
The mechanism of action for this compound is primarily based on its ability to bind to specific enzymes or receptors. This binding can lead to the modulation of enzymatic activity, affecting various cellular processes. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in cell signaling pathways, which may be relevant for cancer treatment.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study investigated the inhibitory effects of related compounds on various enzymes. The results indicated that modifications in the bromomethyl group significantly influence the inhibitory potency against certain targets, suggesting that this compound may exhibit similar properties .
- Anticancer Activity : In vitro studies have been conducted using cancer cell lines to evaluate the cytotoxic effects of this compound. Preliminary results showed promising activity against several types of cancer cells, indicating its potential as an anticancer agent .
- Protein Interaction Studies : Research has highlighted the compound's ability to form covalent bonds with nucleophilic sites on proteins, which may lead to significant biological effects such as modulation of enzyme activity or receptor binding .
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[5-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
IHOQMQJNVWZSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















